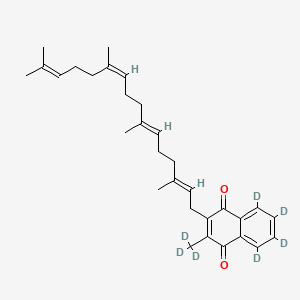
10Z-Vitamin K2-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10Z-Vitamin K2-d7: is a deuterated form of Vitamin K2, specifically labeled with seven deuterium atoms. It is a synthetic analog of Vitamin K2, which is known for its role in blood coagulation, bone metabolism, and cardiovascular health. The deuterium labeling makes it particularly useful in scientific research, especially in studies involving metabolic pathways and pharmacokinetics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 10Z-Vitamin K2-d7 involves the incorporation of deuterium atoms into the Vitamin K2 molecule. This can be achieved through various synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas or deuterated solvents.
Deuterated Precursors: Using deuterated starting materials in the synthesis of Vitamin K2 can lead to the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated precursors. The process includes:
Fermentation: Utilizing microorganisms such as Bacillus subtilis to produce Vitamin K2, followed by chemical modification to introduce deuterium atoms.
Chemical Synthesis: Employing multi-step organic synthesis techniques to construct the Vitamin K2 molecule with deuterium labeling.
Análisis De Reacciones Químicas
Types of Reactions: 10Z-Vitamin K2-d7 undergoes various chemical reactions, including:
Oxidation: The naphthoquinone ring can undergo oxidation to form epoxide derivatives.
Reduction: The quinone moiety can be reduced to hydroquinone under specific conditions.
Substitution: The isoprenoid side chain can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenated reagents and catalysts such as palladium on carbon can facilitate substitution reactions.
Major Products:
Epoxide Derivatives: Formed through oxidation reactions.
Hydroquinone Derivatives: Resulting from reduction reactions.
Substituted Isoprenoid Derivatives: Produced through substitution reactions.
Aplicaciones Científicas De Investigación
10Z-Vitamin K2-d7 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in studies involving metabolic pathways and reaction mechanisms.
Biology: Employed in research on cellular processes and enzyme activities.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Vitamin K2.
Industry: Applied in the development of nutritional supplements and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 10Z-Vitamin K2-d7 involves its role as a cofactor in the carboxylation of glutamate residues on specific proteins. This carboxylation process is essential for the activation of proteins involved in blood coagulation, bone metabolism, and vascular health. The deuterium labeling allows for detailed studies of these processes by providing insights into the molecular targets and pathways involved.
Comparación Con Compuestos Similares
Vitamin K1:
Vitamin K2 (Menaquinone-4): A shorter-chain form of Vitamin K2 with similar biological functions.
Vitamin K2 (Menaquinone-7): A longer-chain form of Vitamin K2 with higher bioavailability and longer half-life.
Uniqueness of 10Z-Vitamin K2-d7: The deuterium labeling of this compound makes it unique compared to other forms of Vitamin K. This labeling provides stability and allows for precise tracking in metabolic studies, making it an invaluable tool in scientific research.
Propiedades
Fórmula molecular |
C31H40O2 |
|---|---|
Peso molecular |
451.7 g/mol |
Nombre IUPAC |
5,6,7,8-tetradeuterio-2-[(2E,6E,10Z)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]-3-(trideuteriomethyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C31H40O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,12,14,16,18-20H,9-11,13,15,17,21H2,1-6H3/b23-14-,24-16+,25-20+/i6D3,7D,8D,18D,19D |
Clave InChI |
DKHGMERMDICWDU-NCEFAWMLSA-N |
SMILES isomérico |
[2H]C1=C(C(=C2C(=C1[2H])C(=O)C(=C(C2=O)C([2H])([2H])[2H])C/C=C(\C)/CC/C=C(\C)/CC/C=C(/C)\CCC=C(C)C)[2H])[2H] |
SMILES canónico |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



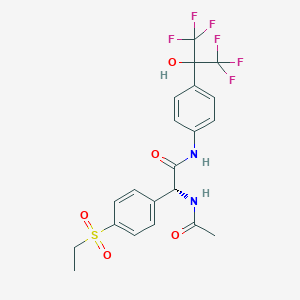
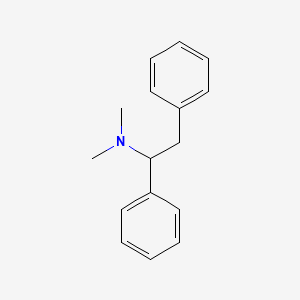
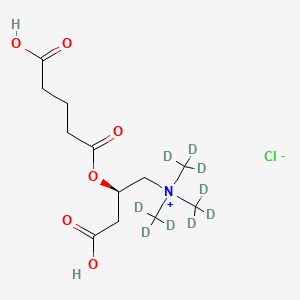
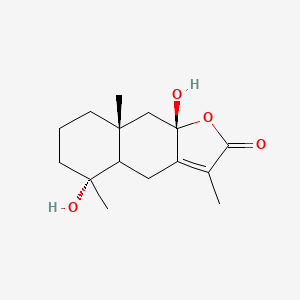

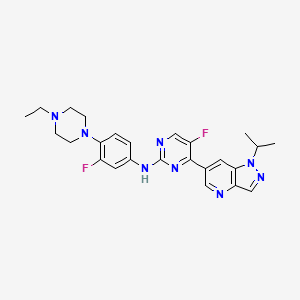
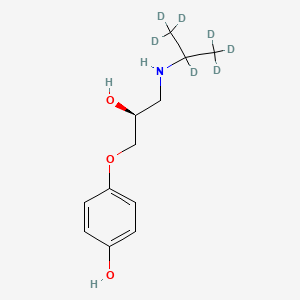

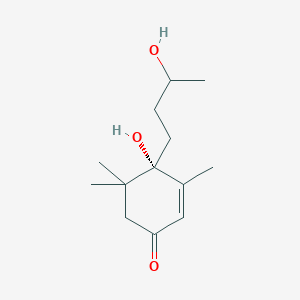

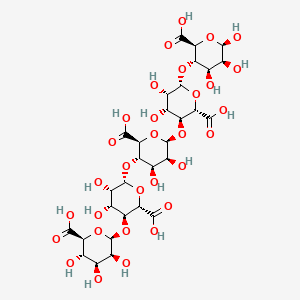
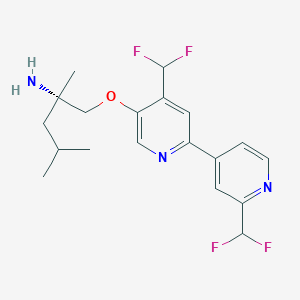
![N-[(1S)-2-amino-1-[4-(hydroxymethyl)-1,3-thiazol-2-yl]ethyl]-5-[3-fluoro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxamide](/img/structure/B12425136.png)
